molecular formula C18H33N3O7 B12681404 Einecs 286-127-4 CAS No. 85187-38-8

Einecs 286-127-4

Katalognummer: B12681404
CAS-Nummer: 85187-38-8
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: ADWLCJZOIHORGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 286-127-4 involves the reaction of formic acid with 2,4,6-tris[(dimethylamino)methyl]phenol in a 3:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through various techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Einecs 286-127-4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involving the replacement of functional groups are common with this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Einecs 286-127-4 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Einecs 286-127-4 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Einecs 286-127-4 can be compared with other similar compounds, such as:

    Formic acid: A simpler carboxylic acid with similar chemical properties.

    2,4,6-tris[(dimethylamino)methyl]phenol: The parent compound used in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

85187-38-8

Molekularformel

C18H33N3O7

Molekulargewicht

403.5 g/mol

IUPAC-Name

formic acid;2,4,6-tris[(dimethylamino)methyl]phenol

InChI

InChI=1S/C15H27N3O.3CH2O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;3*2-1-3/h7-8,19H,9-11H2,1-6H3;3*1H,(H,2,3)

InChI-Schlüssel

ADWLCJZOIHORGX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.